FGFR4 Kinase Inhibition: Biochemical IC50 of 43 nM
This compound demonstrates measurable inhibitory activity against recombinant human FGFR4 kinase domain (residues 781–1338) with an IC50 of 43 nM, as determined by a caliper mobility shift assay after 1-hour incubation [1]. This value establishes the compound as a bona fide FGFR4 ligand. While high-potency clinical-stage FGFR4 inhibitors such as BLU9931 achieve IC50 values in the single-digit nanomolar range (e.g., ~3–5 nM) in comparable biochemical assays [2], the 43 nM IC50 positions this compound as a moderately potent FGFR4 tool compound suitable for preliminary target engagement studies and structure-activity relationship (SAR) exploration.
| Evidence Dimension | FGFR4 biochemical inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 43 nM |
| Comparator Or Baseline | BLU9931 (irreversible FGFR4 inhibitor): IC50 ≈ 3–5 nM under comparable recombinant FGFR4 biochemical assay conditions |
| Quantified Difference | Target compound is approximately 9- to 14-fold less potent than the clinical-stage comparator BLU9931 |
| Conditions | Recombinant His-tagged human FGFR4 (781–1338 residues), insect cell expression, caliper mobility shift assay, 1 hr incubation |
Why This Matters
For FGFR4-dependent hepatocellular carcinoma (HCC) research, the 43 nM IC50 provides a defined potency benchmark that enables dose-response experimental design and distinguishes this compound from benzothiazole-piperazine analogs lacking FGFR4 annotation.
- [1] BindingDB. (2025). Affinity Data: IC50 = 43 nM for FGFR4. PrimarySearch_ki entry. View Source
- [2] Hagel, M., et al. (2015). First selective small molecule inhibitor of FGFR4 for the treatment of hepatocellular carcinomas with an activated FGFR4 signaling pathway. Cancer Discovery, 5(4), 424–437. View Source
